molecular formula C11H8ClNO2 B8615637 6-Chloro-2-methyl-5-quinolinecarboxylic acid

6-Chloro-2-methyl-5-quinolinecarboxylic acid

Cat. No. B8615637
M. Wt: 221.64 g/mol
InChI Key: ZKNXQTDTUCGKAV-UHFFFAOYSA-N
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Patent
US07408065B2

Procedure details

Crotonaldehyde (1.5 mL) was added dropwise over a period of 1 hour to a mixture of 5-amino-2-chlorobenzoic acid (1.7 g), ferrous sulphate heptahydrate (0.77 g), sodium m-nitrobenzenesulphonate (1.2 g) and concentrated hydrochloric acid (11 mL) at 95° C. The reaction mixture was heated for a further 15 minutes then filtered whilst still hot. The collected solid was extracted with boiling 2M aqueous hydrochloric acid solution (20 mL) and the extract combined with the filtrate. Ammonium acetate was then added to give a solution of pH 4, which was cooled in ice and the resultant precipitate collected by filtration and washed with water. The product was converted to its hydrochloride salt by treatment with hydrochloric acid (4M in 1,4-dioxane) and the solid dried in vacuo to give the sub-title compound (0.5 g) as a solid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulphate heptahydrate
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
sodium m-nitrobenzenesulphonate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)/[CH:2]=[CH:3]/[CH3:4].[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[Na+].Cl>>[Cl:16][C:10]1[CH:9]=[CH:8][C:7]2[N:6]=[C:3]([CH3:4])[CH:2]=[CH:1][C:15]=2[C:11]=1[C:12]([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
1.7 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Name
ferrous sulphate heptahydrate
Quantity
0.77 g
Type
reactant
Smiles
Name
sodium m-nitrobenzenesulphonate
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Name
Quantity
11 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for a further 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
then filtered whilst still hot
EXTRACTION
Type
EXTRACTION
Details
The collected solid was extracted
ADDITION
Type
ADDITION
Details
Ammonium acetate was then added
CUSTOM
Type
CUSTOM
Details
to give a solution of pH 4, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in ice
FILTRATION
Type
FILTRATION
Details
the resultant precipitate collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the solid dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=2C=CC(=NC2C=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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